2,4,5-Trimethylfuran-3-carboxylic acid 2,4,5-Trimethylfuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 28730-32-7
VCID: VC21330638
InChI: InChI=1S/C8H10O3/c1-4-5(2)11-6(3)7(4)8(9)10/h1-3H3,(H,9,10)
SMILES: CC1=C(OC(=C1C(=O)O)C)C
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

2,4,5-Trimethylfuran-3-carboxylic acid

CAS No.: 28730-32-7

Cat. No.: VC21330638

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trimethylfuran-3-carboxylic acid - 28730-32-7

Specification

CAS No. 28730-32-7
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name 2,4,5-trimethylfuran-3-carboxylic acid
Standard InChI InChI=1S/C8H10O3/c1-4-5(2)11-6(3)7(4)8(9)10/h1-3H3,(H,9,10)
Standard InChI Key BAZBYDHOWMSZBD-UHFFFAOYSA-N
SMILES CC1=C(OC(=C1C(=O)O)C)C
Canonical SMILES CC1=C(OC(=C1C(=O)O)C)C

Introduction

Basic Properties and Identifiers

2,4,5-Trimethylfuran-3-carboxylic acid is characterized by its unique structure and specific chemical properties. It contains a five-membered aromatic ring with one oxygen atom (the furan ring), which provides the molecule with its distinctive chemical behavior and reactivity patterns. The three methyl groups attached at positions 2, 4, and 5 contribute to its increased stability and altered reactivity compared to unsubstituted furan derivatives.

The compound is primarily used in laboratory settings for chemical synthesis and as a building block for more complex molecules. Its notable physical and chemical properties are summarized in the table below:

PropertyValue
CAS Number28730-32-7
Molecular FormulaC₈H₁₀O₃
Molecular Weight154.16 g/mol
IUPAC Name2,4,5-trimethylfuran-3-carboxylic acid
Standard InChIInChI=1S/C8H10O3/c1-4-5(2)11-6(3)7(4)8(9)10/h1-3H3,(H,9,10)
Standard InChIKeyBAZBYDHOWMSZBD-UHFFFAOYSA-N
SMILES NotationCC1=C(OC(=C1C(=O)O)C)C
PubChem Compound ID7131507

The compound features a carboxylic acid group at position 3, which provides acidic properties and enables further derivatization through esterification, amidation, and other carboxylic acid transformations. This functional group versatility makes it valuable in organic synthesis applications.

Structural Characteristics and Chemical Properties

The structure of 2,4,5-trimethylfuran-3-carboxylic acid exhibits several notable features that influence its chemical behavior. The furan core consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom, contributing to its aromatic character and stability. The three methyl substituents at positions 2, 4, and 5 provide steric effects that influence reactivity and interaction with other molecules.

The carboxylic acid functional group at position 3 is a key reactive site, allowing the molecule to participate in typical carboxylic acid reactions such as:

  • Esterification to form corresponding esters

  • Formation of acid halides for further transformations

  • Amidation reactions to create amide derivatives

  • Reduction to form alcohols

  • Decarboxylation under certain conditions

These transformations make 2,4,5-trimethylfuran-3-carboxylic acid a versatile starting material for synthesizing more complex molecules with specific properties. The methyl substituents also provide sites for potential functionalization through various organic reactions, further expanding its utility in synthetic chemistry .

Synthesis Methods and Preparation

The synthesis of 2,4,5-trimethylfuran-3-carboxylic acid can be achieved through several established chemical pathways. According to the literature, the preparation methods typically involve either the oxidation of furan derivatives or the reaction of furan rings with carboxylating agents.

One documented synthesis approach for the related methyl ester (methyl 2,4,5-trimethylfuran-3-carboxylate) is described in "Anales real soc.' espan. fis. y quim. (Madrid) 50 B (1954), 407-412," as referenced in patent literature . The ester can subsequently be hydrolyzed to obtain the free carboxylic acid.

The synthesis pathway generally follows these steps:

  • Formation of the substituted furan ring structure

  • Introduction of the carboxylic acid functionality through carboxylation reactions

  • Potential hydrolysis of ester intermediates to obtain the free acid

While specific detailed synthetic procedures for 2,4,5-trimethylfuran-3-carboxylic acid are somewhat limited in the available literature, similar compounds provide valuable insights into potential synthesis routes. For example, related compounds like methyl 2,4-dimethylfuran-3-carboxylate can be prepared using hydroxyacetone as a starting material, and methyl 2-methyl-4-ethylfuran-3-carboxylate can be synthesized using 1-hydroxybutan-2-one .

Applications in Chemical Synthesis

2,4,5-Trimethylfuran-3-carboxylic acid serves as an important building block in organic synthesis with diverse applications. Its primary uses include:

Precursor for Esters and Amides

The carboxylic acid functionality makes it a valuable precursor for synthesizing various esters and amides, which are important intermediates in organic synthesis. These derivatives have applications in pharmaceutical development, materials science, and other fields of chemistry.

Component in Patent Formulations

Patent literature indicates that derivatives of furan-3-carboxylic acids, including those with methyl substituents like 2,4,5-trimethylfuran-3-carboxylic acid, have been investigated for specialized applications. For instance, esters of various furan-3-carboxylic acids with 2,2,6,6-tetraalkylpiperidin-4-yl have shown superior stabilizing properties compared to their furan-2-carboxylic acid counterparts .

Laboratory Chemical Applications

The compound is commercially available for research purposes, suggesting its importance in laboratory settings for various chemical investigations and syntheses . It serves as a structural motif in more complex molecules and as a model compound for studying furan chemistry.

Analytical Characteristics and Identification

The identification and characterization of 2,4,5-trimethylfuran-3-carboxylic acid can be performed using various analytical techniques commonly employed in organic chemistry:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the three methyl groups and the carboxylic acid proton

  • Infrared (IR) spectroscopy would show distinctive absorption bands for the carbonyl stretching of the carboxylic acid group and the C-O-C stretching of the furan ring

  • Mass Spectrometry (MS) would provide molecular weight confirmation and fragmentation patterns specific to the trimethylated furan structure

  • X-ray crystallography could determine the exact three-dimensional arrangement of atoms in the crystal structure

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